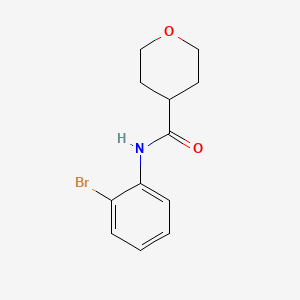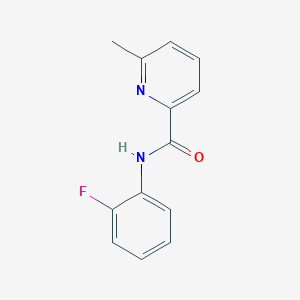
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide, commonly known as MTOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTOC is a heterocyclic compound that contains a thiazole ring and an oxane ring. It has a molecular formula of C8H9N3O2S and a molecular weight of 215.24 g/mol.
作用機序
The mechanism of action of MTOC is not fully understood. However, studies have shown that it inhibits the growth of bacteria by interfering with the synthesis of bacterial cell walls. In cancer cells, MTOC induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
MTOC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. In cancer cells, MTOC induces apoptosis and inhibits cell proliferation. Additionally, MTOC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
MTOC has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, MTOC also has some limitations. It is relatively insoluble in water, making it difficult to work with in aqueous solutions. Additionally, its stability can be affected by pH and temperature changes.
将来の方向性
There are several potential future directions for research on MTOC. One area of interest is the development of new antibiotics based on MTOC's antimicrobial properties. Additionally, further research could be conducted to identify the specific mechanisms by which MTOC induces apoptosis in cancer cells. Finally, MTOC's anti-inflammatory properties could be further studied for their potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, MTOC is a promising compound with potential applications in various scientific fields. Its antimicrobial and anticancer properties make it a potential candidate for the development of new antibiotics and anticancer drugs. Further research is needed to fully understand its mechanisms of action and potential uses in the future.
合成法
MTOC can be synthesized through various methods, including the reaction of 5-methyl-2-aminothiazole with ethyl oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 5-methyl-2-aminothiazole with chloroacetic acid in the presence of sodium hydroxide.
科学的研究の応用
MTOC has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. MTOC has also been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-11-10(15-7)12-9(13)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDJDMTNLNFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7538565.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)
![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)

![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)

